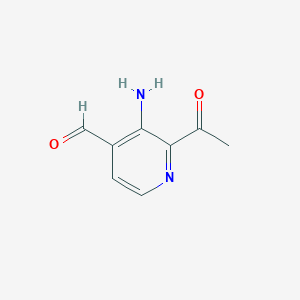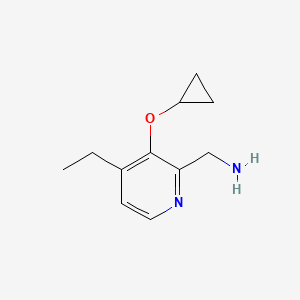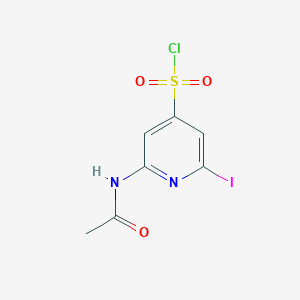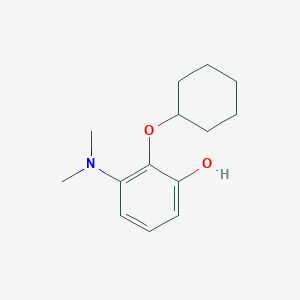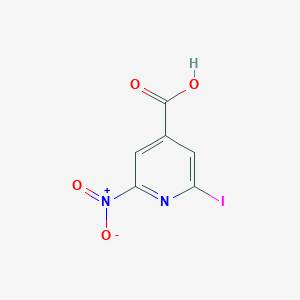
2-Iodo-6-nitroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-nitroisonicotinic acid is an organic compound that belongs to the family of isonicotinic acids It is characterized by the presence of an iodine atom and a nitro group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitroisonicotinic acid typically involves the iodination of 6-nitroisonicotinic acid. One common method is the reaction of 6-nitroisonicotinic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reducing agents such as tin(II) chloride or iron powder in acidic medium.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiourea in polar solvents.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Reduction: 2-Amino-6-iodoisonicotinic acid.
Substitution: Various substituted isonicotinic acids depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-nitroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-nitroisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-6-nitroisonicotinic acid can be compared with other isonicotinic acid derivatives, such as:
Isonicotinic acid: Lacks the iodine and nitro groups, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid: Lacks the iodine atom, which limits its use in halogen bonding interactions.
2-Iodoisonicotinic acid: Lacks the nitro group, reducing its potential for redox reactions.
The presence of both iodine and nitro groups in this compound makes it unique and versatile for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C6H3IN2O4 |
|---|---|
Molekulargewicht |
294.00 g/mol |
IUPAC-Name |
2-iodo-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
InChI-Schlüssel |
IZPROFMVAZPPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




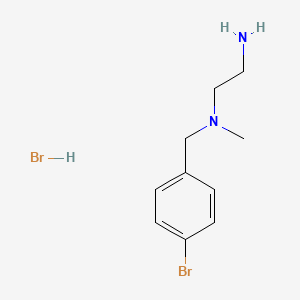



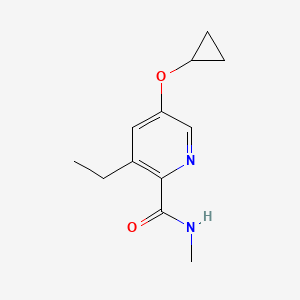
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
